molecular formula C7H9NO3 B1438716 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid CAS No. 342022-20-2

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid

Cat. No.: B1438716
CAS No.: 342022-20-2
M. Wt: 155.15 g/mol
InChI Key: CIBNICXUBAQSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is an organic compound with the molecular formula C7H9NO3. It is characterized by the presence of a ketone group (4-oxo), an amino group (prop-2-ynylamino), and a butanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Biochemical Analysis

Biochemical Properties

4-Oxo-4-(prop-2-ynylamino)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, such as N-bromophthalimide . These interactions often involve the formation of intermediate complexes that facilitate the transfer of electrons, thereby influencing the overall reaction kinetics and outcomes.

Cellular Effects

The effects of 4-Oxo-4-(prop-2-ynylamino)butanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular dynamics.

Molecular Mechanism

At the molecular level, 4-Oxo-4-(prop-2-ynylamino)butanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been shown to inhibit certain oxidizing agents by forming stable complexes with them . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Oxo-4-(prop-2-ynylamino)butanoic acid in laboratory settings are crucial for its effective use in experiments. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have indicated that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 4-Oxo-4-(prop-2-ynylamino)butanoic acid vary with dosage. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antiproliferative activities . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-Oxo-4-(prop-2-ynylamino)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Oxo-4-(prop-2-ynylamino)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and efficacy.

Subcellular Localization

4-Oxo-4-(prop-2-ynylamino)butanoic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its function, as it ensures that the compound exerts its effects in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid typically involves the reaction of a suitable precursor with prop-2-ynylamine under controlled conditions. One common method involves the use of a butanoic acid derivative, which undergoes a substitution reaction with prop-2-ynylamine to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

    4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: This compound has a similar structure but with an oxygen atom replacing the amino group.

    4-Oxo-4-(prop-2-ynylamino)but-2-enoic acid: This compound has a double bond in the butanoic acid backbone.

Uniqueness: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

4-oxo-4-(prop-2-ynylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBNICXUBAQSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.6 g (16 mmol) Succinic anhydride and 1.06 g (19.2 mmol) propargylamine in 10 ml tetrahydrofuran were stirred over night at room temperature whereat a solid precipitated. The reaction mixture was taken up with methyl-t-butyl ether (MTBE) and the insoluble crystals were filtered off and dried in a stream of nitrogen. 2 g (80% of theory) of the title compound were obtained which were used in the next reaction without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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